Cas no 851175-86-5 (5-Phenyl-1-4-(propan-2-yl)phenyl-1H-imidazole-2-thiol)

5-Phenyl-1-4-(propan-2-yl)phenyl-1H-imidazole-2-thiol is a sulfur-containing heterocyclic compound featuring an imidazole core substituted with phenyl and isopropylphenyl groups. Its thiol functionality enhances reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The compound's structural rigidity and electron-rich aromatic systems contribute to its potential as a ligand or building block for metal complexes and bioactive molecules. Its stability under standard conditions and compatibility with various reaction conditions further underscore its utility in medicinal chemistry and material science. The presence of both hydrophobic and polar moieties allows for tunable solubility, facilitating its use in diverse synthetic pathways.
5-Phenyl-1-4-(propan-2-yl)phenyl-1H-imidazole-2-thiol structure
851175-86-5 structure
Product Name:5-Phenyl-1-4-(propan-2-yl)phenyl-1H-imidazole-2-thiol
CAS No:851175-86-5
MF:C18H18N2S
MW:294.413922786713
CID:3107755
PubChem ID:4961687
Update Time:2025-10-29

5-Phenyl-1-4-(propan-2-yl)phenyl-1H-imidazole-2-thiol Chemical and Physical Properties

Names and Identifiers

    • 1-(4-isopropylphenyl)-5-phenyl-1H-imidazole-2-thiol
    • AKOS008968712
    • Z57984616
    • CS-0223901
    • 1-(4-isopropylphenyl)-5-phenyl-3H-imidazole-2-thione
    • 5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol
    • EN300-11698
    • AB00730070-01
    • 4-phenyl-3-(4-propan-2-ylphenyl)-1H-imidazole-2-thione
    • 851175-86-5
    • 5-Phenyl-1-4-(propan-2-yl)phenyl-1H-imidazole-2-thiol
    • Inchi: 1S/C18H18N2S/c1-13(2)14-8-10-16(11-9-14)20-17(12-19-18(20)21)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,19,21)
    • InChI Key: ZHFNZFKURMDVCR-UHFFFAOYSA-N
    • SMILES: S=C1NC=C(C2C=CC=CC=2)N1C1C=CC(=CC=1)C(C)C

Computed Properties

  • Exact Mass: 294.11906976Da
  • Monoisotopic Mass: 294.11906976Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 401
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 47.4Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 434.9±55.0 °C at 760 mmHg
  • Flash Point: 216.8±31.5 °C
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

5-Phenyl-1-4-(propan-2-yl)phenyl-1H-imidazole-2-thiol Security Information

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$ 320.00 2022-06-07
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Additional information on 5-Phenyl-1-4-(propan-2-yl)phenyl-1H-imidazole-2-thiol

5-Phenyl-1-(4-(propan-2-yl)phenyl)-1H-imidazole-2-thiol (CAS No. 851175-86-5): A Comprehensive Overview

5-Phenyl-1-(4-(propan-2-yl)phenyl)-1H-imidazole-2-thiol (hereafter referred to as Compound 851175-86-5) is a heterocyclic compound with a unique structure that combines aromatic and sulfur-containing functionalities. This compound, identified by its CAS registry number 851175-86-5, has garnered attention in recent years due to its potential applications in various fields, including materials science, pharmacology, and catalysis. The molecule consists of a thiol group (-SH) attached to an imidazole ring, which is further substituted with phenyl and isopropyl groups, making it a versatile building block for advanced chemical systems.

The synthesis of Compound 851175-86-5 typically involves multi-step organic reactions, often leveraging the reactivity of imidazole derivatives and sulfur-containing precursors. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint while maintaining high yields. For instance, researchers have explored the use of transition metal catalysts, such as palladium and copper complexes, to facilitate key steps in the synthesis process. These methods not only enhance the scalability of production but also pave the way for exploring similar compounds with tailored functionalities.

One of the most promising applications of Compound 851175-86-5 lies in its potential as a precursor for advanced materials. The sulfur-containing thiol group can act as a reactive site for cross-coupling reactions, enabling the formation of robust covalent networks. For example, studies have demonstrated that this compound can be utilized in the synthesis of thiol-based polymers and self-healing materials. These materials exhibit exceptional mechanical properties and thermal stability, making them suitable for high-performance applications in aerospace, automotive industries, and electronic devices.

In the field of pharmacology, Compound 851175-86-5 has shown potential as a scaffold for drug discovery. The imidazole ring is known for its ability to form hydrogen bonds and interact with biological targets, making it a valuable moiety in medicinal chemistry. Recent research has focused on modifying the substituents on the imidazole ring to enhance bioavailability and selectivity. For instance, researchers have explored the substitution patterns on the phenyl groups to optimize drug delivery systems and improve therapeutic outcomes.

The electronic properties of Compound 851175-86-5 also make it an attractive candidate for use in electrochemical applications. The sulfur atom in the thiol group contributes to the compound's redox activity, enabling its use as an electrode material or an additive in lithium-ion batteries. Experimental studies have shown that incorporating this compound into battery systems can enhance energy storage capacity and cycle stability. Furthermore, its ability to form stable interfaces with other materials makes it a valuable component in next-generation energy storage technologies.

From an environmental standpoint, Compound 851175-86-5 has been investigated for its role in green chemistry processes. Its use as a catalyst or a reagent in sustainable chemical transformations aligns with the growing demand for eco-friendly industrial practices. For example, researchers have explored its application in asymmetric catalysis, where it can facilitate enantioselective reactions under mild conditions. This not only reduces energy consumption but also minimizes waste generation, contributing to a more sustainable chemical industry.

In conclusion, Compound 851175-86-5 represents a versatile and multifunctional molecule with diverse applications across various scientific disciplines. Its unique structure enables it to serve as a building block for advanced materials, pharmaceuticals, and electrochemical systems while contributing to environmentally friendly chemical processes. As research continues to uncover new properties and applications of this compound, its significance in modern chemistry is expected to grow further.

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